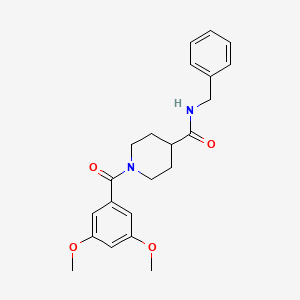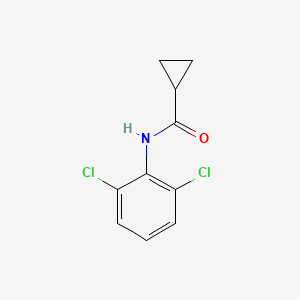
6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as BPTQ, is a synthetic compound that belongs to the quinoline family. BPTQ has been the subject of extensive scientific research due to its potential application in the field of medicine.
作用机制
The mechanism of action of 6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively tested in animal models, which limits its potential for clinical use.
未来方向
There are several future directions for research on 6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to test its efficacy in animal models and explore its potential for clinical use. Additionally, this compound could be modified to improve its bioavailability and reduce its toxicity. Finally, this compound could be tested in combination with other drugs to determine if it has synergistic effects.
合成方法
The synthesis of 6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide involves several steps. The first step is the condensation of 2-acetylthiophene with ethyl 2-bromoacetate to form 2-(5-ethyl-2-thienyl)acetic acid ethyl ester. The second step involves the cyclization of the ethyl ester with 2-aminomethylpyridine to form 6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)quinoline-4-carboxamide. The final step involves the bromination of the quinoline ring to form this compound.
科学研究应用
6-bromo-2-(5-ethyl-2-thienyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been studied extensively for its potential application in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been found to have antimicrobial properties and has been shown to be effective against a range of bacteria, including drug-resistant strains. Additionally, this compound has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
6-bromo-2-(5-ethylthiophen-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3OS/c1-2-16-7-9-21(28-16)20-12-18(17-11-14(23)6-8-19(17)26-20)22(27)25-13-15-5-3-4-10-24-15/h3-12H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRTAXDZHZSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5978790.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5978809.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]azepane](/img/structure/B5978815.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5978821.png)
![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5978834.png)
![N-[2-(acetylamino)ethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5978838.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B5978844.png)
![{3-(2-methylbenzyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5978847.png)

![4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine](/img/structure/B5978869.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5978888.png)